
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is a heterocyclic compound that features both thiazolidine and isoindole-1,3-dione moieties These structures are known for their significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. Techniques such as solventless reactions and green chemistry principles are employed to enhance the efficiency and environmental sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Aplicaciones Científicas De Investigación
2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione moiety and exhibit similar biological activities.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and are known for their diverse pharmacological properties.
Uniqueness: 2-Thiazolidin-2-ylmethyl-isoindole-1,3-dione is unique due to the combination of both thiazolidine and isoindole-1,3-dione moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-(1,3-thiazolidin-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-8-3-1-2-4-9(8)12(16)14(11)7-10-13-5-6-17-10/h1-4,10,13H,5-7H2 |
Clave InChI |
HRORYTYXGJSRKN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
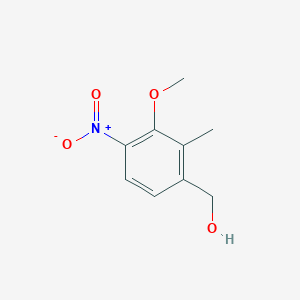
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)

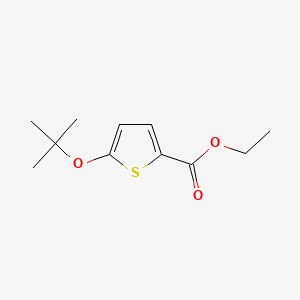
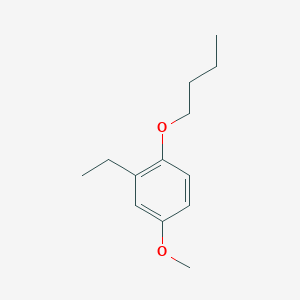
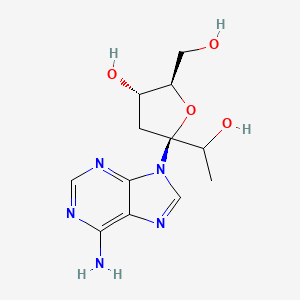


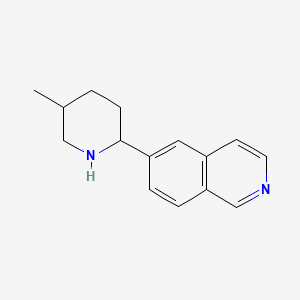
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)


